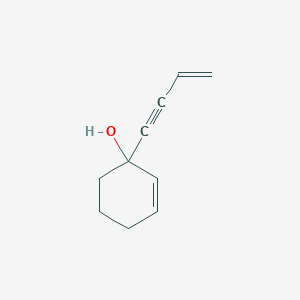
1-But-3-en-1-ynylcyclohex-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-But-3-en-1-ynylcyclohex-2-en-1-ol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as HC-3, and it is a member of the family of compounds known as alkynyl alcohols. The unique structure of 1-But-3-en-1-ynylcyclohex-2-en-1-ol makes it an interesting compound to study, as it has potential applications in a variety of fields.
Wirkmechanismus
The mechanism of action of 1-But-3-en-1-ynylcyclohex-2-en-1-ol is not well understood. However, it is believed that this compound may interact with a variety of biological targets, including enzymes and receptors.
Biochemische Und Physiologische Effekte
Studies have shown that 1-But-3-en-1-ynylcyclohex-2-en-1-ol has a variety of biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory properties, making it a potential target for the development of new anti-inflammatory drugs. Additionally, studies have shown that 1-But-3-en-1-ynylcyclohex-2-en-1-ol may have neuroprotective effects, making it a potential target for the development of new treatments for neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of studying 1-But-3-en-1-ynylcyclohex-2-en-1-ol in the lab is its unique structure, which makes it an interesting target for drug development. However, one limitation is that the synthesis of this compound is a complex and time-consuming process, which can make it difficult to study in large quantities.
Zukünftige Richtungen
There are several potential future directions for research on 1-But-3-en-1-ynylcyclohex-2-en-1-ol. One area of interest is in the development of new drugs and pharmaceuticals based on the unique structure of this compound. Additionally, further research is needed to better understand the mechanism of action of 1-But-3-en-1-ynylcyclohex-2-en-1-ol and its potential applications in a variety of scientific research areas.
Synthesemethoden
The synthesis of 1-But-3-en-1-ynylcyclohex-2-en-1-ol is a complex process that involves several steps. One common method for synthesizing this compound is through the use of a palladium-catalyzed coupling reaction. This reaction involves the coupling of an alkynyl alcohol with an aryl halide, resulting in the formation of 1-But-3-en-1-ynylcyclohex-2-en-1-ol.
Wissenschaftliche Forschungsanwendungen
1-But-3-en-1-ynylcyclohex-2-en-1-ol has been studied for its potential applications in a variety of scientific research areas. One area of interest is in the development of new drugs and pharmaceuticals. The unique structure of this compound makes it an interesting target for drug development, as it has the potential to interact with a variety of biological targets.
Eigenschaften
CAS-Nummer |
110890-53-4 |
|---|---|
Produktname |
1-But-3-en-1-ynylcyclohex-2-en-1-ol |
Molekularformel |
C10H12O |
Molekulargewicht |
148.2 g/mol |
IUPAC-Name |
1-but-3-en-1-ynylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H12O/c1-2-3-7-10(11)8-5-4-6-9-10/h2,5,8,11H,1,4,6,9H2 |
InChI-Schlüssel |
HBFZSXNVKHRVPL-UHFFFAOYSA-N |
SMILES |
C=CC#CC1(CCCC=C1)O |
Kanonische SMILES |
C=CC#CC1(CCCC=C1)O |
Synonyme |
2-Cyclohexen-1-ol, 1-(3-buten-1-ynyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



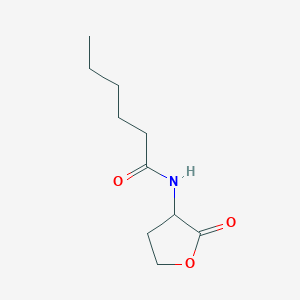
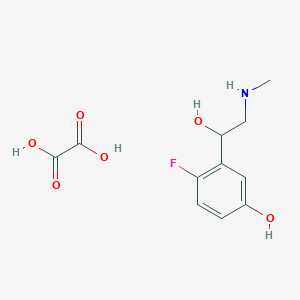
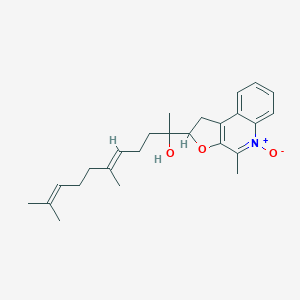
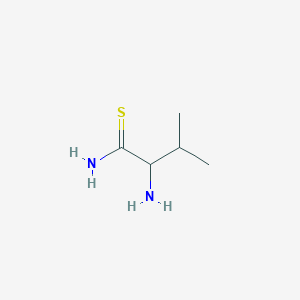
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B25520.png)
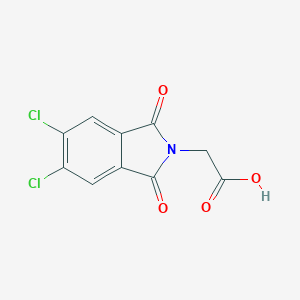
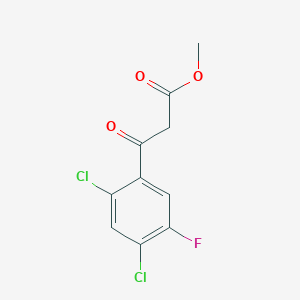
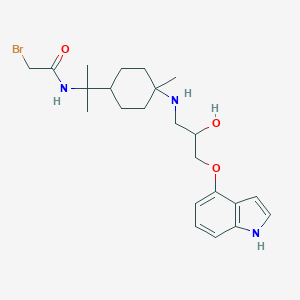
![(4R,7S,10S,16S)-N-[(2S)-6-amino-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B25529.png)
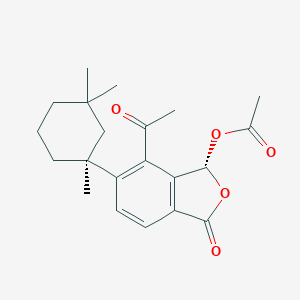
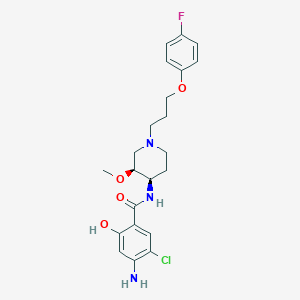
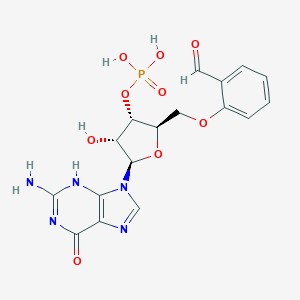
![(2S,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B25535.png)
![2,3-Dihydrofuro[3,2-b]pyridin-3-ol](/img/structure/B25537.png)